Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester is an organic compound with the molecular formula C10H12BrNO2 . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-bromoethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester typically involves the esterification of 4-[(2-bromoethyl)amino]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound lacks the bromoethyl group and has different reactivity and applications.
Benzoic acid, 4-methyl-, methyl ester: This compound has a methyl group instead of the bromoethyl group, leading to different chemical properties and uses.
Uniqueness
The presence of the bromoethyl group in benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester imparts unique reactivity, making it useful in specific chemical reactions and applications that are not possible with its analogs.
Properties
CAS No. |
195142-57-5 |
---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 4-(2-bromoethylamino)benzoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)8-2-4-9(5-3-8)12-7-6-11/h2-5,12H,6-7H2,1H3 |
InChI Key |
FZSHANUFHRHENU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.